5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid
Description
5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid is a complex organic compound with the molecular formula C₁₁H₁₈F₃NO₂S This compound is notable for its unique structure, which includes a trifluoromethyl group, an amino group, and a cyclopropylmethyl sulfanyl group
Properties
Molecular Formula |
C11H18F3NO2S |
|---|---|
Molecular Weight |
285.33 g/mol |
IUPAC Name |
5-amino-6-(cyclopropylmethylsulfanyl)-3-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C11H18F3NO2S/c12-11(13,14)8(4-10(16)17)3-9(15)6-18-5-7-1-2-7/h7-9H,1-6,15H2,(H,16,17) |
InChI Key |
FQIZXEWOUUKRAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CSCC(CC(CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethyl sulfanyl intermediate: This step involves the reaction of cyclopropylmethyl bromide with sodium sulfide to form cyclopropylmethyl sulfide.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction, using reagents such as trifluoromethyl iodide and a radical initiator.
Amino group introduction: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Final assembly: The final step involves coupling the intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(methyl)hexanoic acid: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(chloromethyl)hexanoic acid: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and development in various fields.
Biological Activity
5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid, with the chemical formula C11H18F3NO2S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 285.33 g/mol
- CAS Number : 2060020-47-3
- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
The biological activities of this compound are primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
Pharmacological Properties
- Antioxidant Activity : Initial investigations indicate that this compound exhibits antioxidant properties, potentially through the modulation of reactive oxygen species (ROS) levels in cellular systems.
- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective effects, particularly in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Modulates ROS levels | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Neuroprotection | Protects against neurodegeneration |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. This study emphasizes the compound's potential as a lead candidate for further development in cancer therapeutics.
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, administration of this compound resulted in reduced neuronal loss and improved cognitive function metrics. This suggests that the compound may offer protective benefits against oxidative stress and neuroinflammation.
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. Notably:
- In vitro studies have demonstrated its ability to upregulate antioxidant enzymes.
- In vivo studies have shown promise in reducing markers of inflammation and oxidative stress in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
